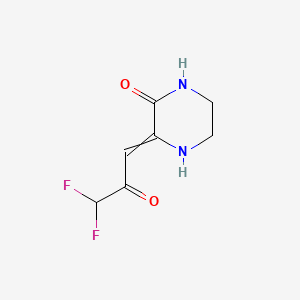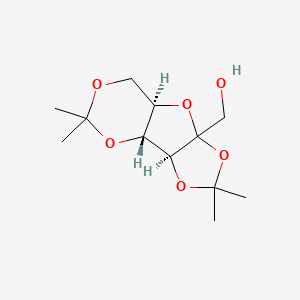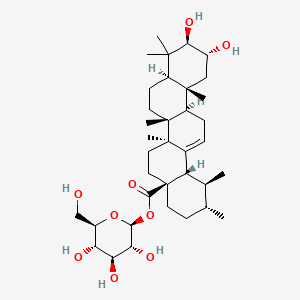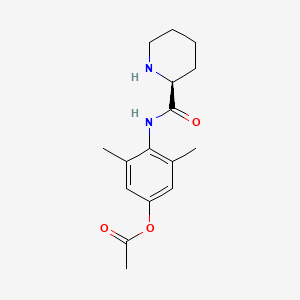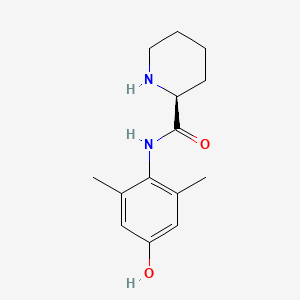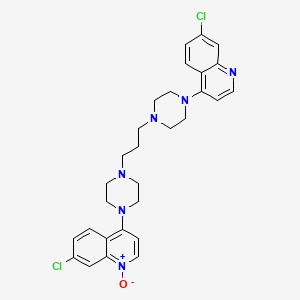
2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another approach includes the use of molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents, catalysts, and reaction conditions . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse range of effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which shares the benzothiazole ring structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
5-Methylbenzothiazole: A derivative with a methyl group at the 5-position.
Uniqueness
2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine is unique due to the presence of both a methyl group at the 5-position and a propan-2-amine group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
CAS No. |
157763-30-9 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.307 |
IUPAC Name |
2-(5-methyl-1,3-benzothiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-7-4-5-9-8(6-7)13-10(14-9)11(2,3)12/h4-6H,12H2,1-3H3 |
InChI Key |
UPSGWNRRKXNVCI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC(=N2)C(C)(C)N |
Synonyms |
2-Benzothiazolemethanamine,alpha,alpha,5-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


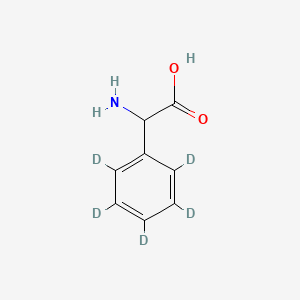
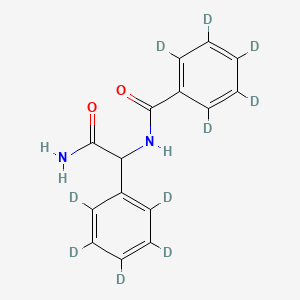
![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)
![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
![Bicyclo[2.2.2]octane-2-carboxaldehyde, 2-hydroxy- (9CI)](/img/new.no-structure.jpg)
